molecular formula C6H15NS B3055838 6-Aminohexane-1-thiol CAS No. 67283-39-0

6-Aminohexane-1-thiol

Cat. No.: B3055838
CAS No.: 67283-39-0
M. Wt: 133.26 g/mol
InChI Key: WYYXDSQOPIGZPU-UHFFFAOYSA-N
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Description

It is an amine-terminated alkanethiol that forms self-assembled monolayers on various surfaces . This compound is known for its ability to modify surfaces, making it useful in a variety of scientific and industrial applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Aminohexane-1-thiol is largely dependent on its application. In the context of surface chemistry, it can form a self-assembled monolayer (SAM) on various surfaces due to the interaction between the thiol group and the surface .

Future Directions

One potential future direction for the use of 6-Aminohexane-1-thiol is in the assembly of gold nanoparticles using turnip yellow mosaic virus as an in-solution SERS sensor . The this compound was covalently bound to the virus capsid, modifying its surface and allowing it to interact with gold nanoparticles . This represents an exciting area of research in the field of nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminohexane-1-thiol typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Aminohexane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 6-Mercaptohexanoic Acid
  • 11-Aminoundecane-1-thiol
  • Hexane-1-thiol
  • Undecane-1-thiol

Comparison

6-Aminohexane-1-thiol is unique due to its amine-terminated structure, which allows it to form stable self-assembled monolayers and interact with a variety of surfaces and molecules. In contrast, compounds like 6-Mercaptohexanoic Acid and 11-Aminoundecane-1-thiol have different functional groups that confer different properties and applications .

Properties

IUPAC Name

6-aminohexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS/c7-5-3-1-2-4-6-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYXDSQOPIGZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511224
Record name 6-Aminohexane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67283-39-0
Record name 6-Aminohexane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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